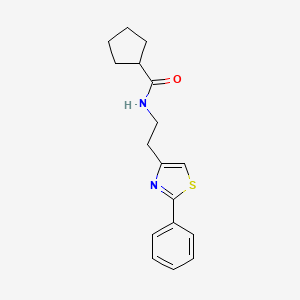

N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide

CAS No.: 863512-69-0

Cat. No.: VC6332660

Molecular Formula: C17H20N2OS

Molecular Weight: 300.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863512-69-0 |

|---|---|

| Molecular Formula | C17H20N2OS |

| Molecular Weight | 300.42 |

| IUPAC Name | N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide |

| Standard InChI | InChI=1S/C17H20N2OS/c20-16(13-6-4-5-7-13)18-11-10-15-12-21-17(19-15)14-8-2-1-3-9-14/h1-3,8-9,12-13H,4-7,10-11H2,(H,18,20) |

| Standard InChI Key | UBGGAYPDIOUPGK-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Introduction

N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound with a molecular formula of C17H20N2OS and a molecular weight of 300.4 g/mol . This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties .

Synthesis and Potential Applications

While specific synthesis methods for N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide are not detailed in the literature, thiazole derivatives are generally synthesized through condensation reactions involving thioamides and haloketones or aldehydes . Thiazoles are versatile compounds used in medicinal chemistry due to their ability to interact with various biological targets, which makes them candidates for drug development .

Biological Activities of Thiazole Derivatives

Thiazole derivatives have been explored for their potential biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. For instance, some thiazole compounds have shown promising results as Src kinase inhibitors, which could be relevant in cancer treatment . Additionally, thiazoles have demonstrated anticonvulsant properties, making them candidates for neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume